molecular formula C12H15N3O6 B13782292 2,4,6-tris((R)-oxiran-2-ylmethoxy)-1,3,5-triazine

2,4,6-tris((R)-oxiran-2-ylmethoxy)-1,3,5-triazine

Cat. No.: B13782292
M. Wt: 297.26 g/mol
InChI Key: BLPURQSRCDKZNX-IWSPIJDZSA-N
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Description

(R,R,R)-Triglycidyl Isocyanurate is a chemical compound known for its unique structure and properties. It is a triazine-based compound with three glycidyl groups attached to the nitrogen atoms of the isocyanurate ring. This compound is widely used in various industrial applications due to its excellent thermal stability, chemical resistance, and mechanical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

(R,R,R)-Triglycidyl Isocyanurate is typically synthesized through the reaction of cyanuric acid with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction involves the formation of glycidyl groups through the epoxidation of the chlorohydrin intermediates. The reaction conditions usually include a temperature range of 50-70°C and a reaction time of several hours to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of (R,R,R)-Triglycidyl Isocyanurate involves large-scale reactors and continuous processing techniques. The process is optimized to achieve high yields and purity of the final product. The use of advanced purification methods such as distillation and crystallization ensures that the compound meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

(R,R,R)-Triglycidyl Isocyanurate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of (R,R,R)-Triglycidyl Isocyanurate include amines, alcohols, thiols, and acids. The reaction conditions vary depending on the desired product but typically involve moderate temperatures (50-100°C) and the use of catalysts to accelerate the reactions .

Major Products Formed

The major products formed from the reactions of (R,R,R)-Triglycidyl Isocyanurate include cross-linked polymers, modified resins, and functionalized derivatives with specific properties tailored for various applications .

Scientific Research Applications

(R,R,R)-Triglycidyl Isocyanurate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (R,R,R)-Triglycidyl Isocyanurate involves the reactivity of its glycidyl groups. These groups can undergo nucleophilic attack, leading to the formation of covalent bonds with various substrates. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(R,R,R)-Triglycidyl Isocyanurate is unique due to its specific stereochemistry, which imparts distinct properties such as higher reactivity and better compatibility with various substrates. This makes it particularly valuable in applications requiring precise control over the chemical and physical properties of the final product .

Properties

Molecular Formula

C12H15N3O6

Molecular Weight

297.26 g/mol

IUPAC Name

2,4,6-tris[[(2R)-oxiran-2-yl]methoxy]-1,3,5-triazine

InChI

InChI=1S/C12H15N3O6/c1-7(16-1)4-19-10-13-11(20-5-8-2-17-8)15-12(14-10)21-6-9-3-18-9/h7-9H,1-6H2/t7-,8-,9-/m1/s1

InChI Key

BLPURQSRCDKZNX-IWSPIJDZSA-N

Isomeric SMILES

C1[C@@H](O1)COC2=NC(=NC(=N2)OC[C@H]3CO3)OC[C@H]4CO4

Canonical SMILES

C1C(O1)COC2=NC(=NC(=N2)OCC3CO3)OCC4CO4

Origin of Product

United States

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